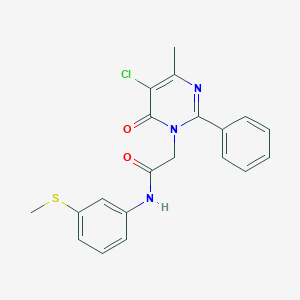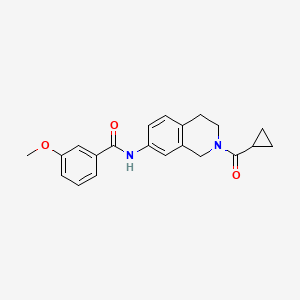![molecular formula C18H21N5O2 B2741361 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide CAS No. 2361877-42-9](/img/structure/B2741361.png)
1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide is not fully understood. However, it has been proposed that 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and activating the opioid receptors in the central nervous system. 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide has been shown to exhibit several biochemical and physiological effects. In animal studies, 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide has been found to reduce inflammation and pain, decrease fever, and improve mobility. Additionally, 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide has been shown to possess antioxidant and hepatoprotective properties, suggesting its potential use in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide has been found to possess antifungal and antibacterial properties, suggesting its potential use as an antimicrobial agent. However, one of the limitations of 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide. One of the areas of interest is the development of novel formulations of 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide and its potential use in the treatment of liver diseases. Furthermore, the potential use of 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide as an antimicrobial agent needs to be explored further, including its efficacy against drug-resistant strains of bacteria and fungi. Finally, the safety and toxicity profile of 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide needs to be thoroughly evaluated before its use in clinical settings.
Conclusion:
In conclusion, 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide is a chemical compound that has shown promising potential for various therapeutic applications. Its potent anti-inflammatory and analgesic properties, as well as its antifungal and antibacterial properties, make it a promising candidate for the treatment of various inflammatory diseases and microbial infections. Further research is needed to fully understand the mechanism of action of 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide and its potential use in clinical settings.
Synthesemethoden
1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide can be synthesized via a multistep process that involves the reaction between 1-(piperidin-4-yl) propan-1-one and 3-(1,2,4-triazol-1-yl) benzyl chloride in the presence of a base. The resulting compound is then subjected to a reaction with 4-cyano-4-[(prop-2-yn-1-yl)oxy]butanoic acid, followed by a coupling reaction with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The final product, 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide, is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, 1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide has been found to possess antifungal and antibacterial properties, suggesting its potential use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
1-prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-2-17(24)22-8-6-15(7-9-22)18(25)20-11-14-4-3-5-16(10-14)23-13-19-12-21-23/h2-5,10,12-13,15H,1,6-9,11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIDMYRHYWMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


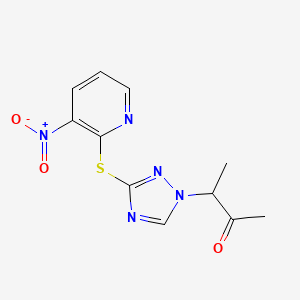
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)


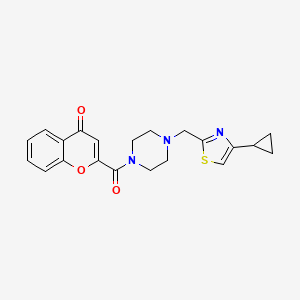
![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)
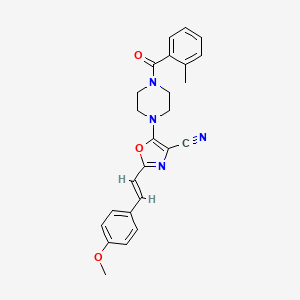
![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)
![5-chloro-2-fluoro-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2741296.png)
